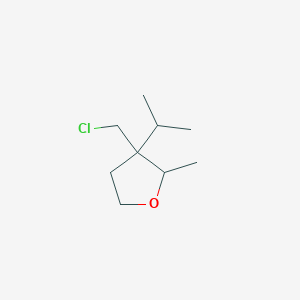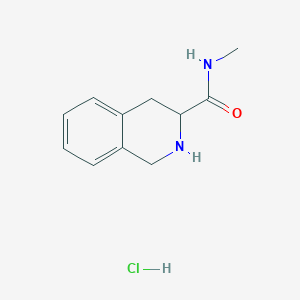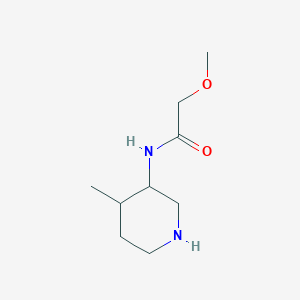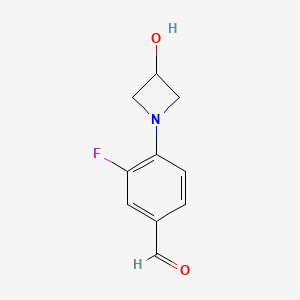
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is an organic compound with the molecular formula C8H15ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an isopropyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yl)oxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Oxirane derivatives.
Reduction: Hydroxymethyl derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the oxolane ring provides stability and structural rigidity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-(propan-2-yl)oxolane: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-2-methyl-3-(ethyl)oxolane: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and an isopropyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-methyl-3-propan-2-yloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
PLTUEXDYNOCFOE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)

amine](/img/structure/B13193289.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)

![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)

